molecular formula C11H12N2O B13039146 (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol

(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol

Cat. No.: B13039146
M. Wt: 188.23 g/mol
InChI Key: KSUDWYDDYBJRHF-SNVBAGLBSA-N
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Description

(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is a compound that features a quinoline ring attached to an aminoethanol moiety. Compounds containing quinoline structures are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Aminoethanol Moiety: The quinoline derivative can be reacted with an appropriate aminoethanol precursor under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group.

    Substitution: Both the quinoline ring and the aminoethanol moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a dihydroquinoline compound.

Scientific Research Applications

Chemistry

In chemistry, (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with quinoline structures are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of quinoline are used in the treatment of malaria and other diseases

Industry

Industrially, quinoline derivatives are used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that contains a quinoline ring.

    Quinolinic Acid: A neuroactive compound that is a metabolite of tryptophan.

Uniqueness

(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is unique due to the presence of both an aminoethanol moiety and a quinoline ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-2-quinolin-6-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m1/s1

InChI Key

KSUDWYDDYBJRHF-SNVBAGLBSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)[C@@H](CO)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(CO)N)N=C1

Origin of Product

United States

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